molecular formula C22H16O6 B089826 Bis(anhydro)aklavinone CAS No. 1055-56-7

Bis(anhydro)aklavinone

Cat. No. B089826
CAS RN: 1055-56-7
M. Wt: 376.4 g/mol
InChI Key: SWZNKLXSZNIIDS-UHFFFAOYSA-N
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Description

Bis(anhydro)aklavinone is a natural product that is found in the roots of the plant species, Dysoxylum binectariferum. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Dehydration and Spectral Analysis

  • Bis(anhydro)aklavinone, formed through dehydration of aklavinone, was studied for its PMR 1H spectra. The dehydration occurred at the C9-C10 and C7-C8 bonds under specific conditions, as detailed in the study by Shorshnev, Soifer, and Chernyshev (1985) (Shorshnev, Soifer, & Chernyshev, 1985).

Biosynthesis Gene Cloning

  • Tsukamoto et al. (1992) explored the cloning of genes responsible for aklavinone biosynthesis from Streptomyces galilaeus. Aklavinone is a precursor in the biosynthesis of aclacinomycin A, an important antitumor drug. This research contributes to understanding and potentially manipulating the biosynthesis pathway of this crucial compound (Tsukamoto, Fujii, Ebizuka, & Sankawa, 1992).

Insecticide Research

  • The study by Ripper, Greenslade, and Hartley (1950) discussed a systemic insecticide, Bis(bis dimethylamino phosphonous)anhydride, showcasing its efficacy when applied to plant leaves. The insecticidal properties of this compound could be related to the structural and functional characteristics of bis(anhydro)aklavinone (Ripper, Greenslade, & Hartley, 1950).

Chemotherapeutic and Diagnostic Applications

  • Paterson and Donnelly (2011) reviewed the use of bis(thiosemicarbazones) derived from 1,2-diones, like bis(anhydro)aklavinone, in forming stable, neutral complexes with Cu(II). These complexes have significant biological activity and potential applications in cancer therapy and nuclear medicine (Paterson & Donnelly, 2011).

properties

CAS RN

1055-56-7

Product Name

Bis(anhydro)aklavinone

Molecular Formula

C22H16O6

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 2-ethyl-5,7-dihydroxy-6,11-dioxotetracene-1-carboxylate

InChI

InChI=1S/C22H16O6/c1-3-10-7-8-11-13(16(10)22(27)28-2)9-14-18(20(11)25)21(26)17-12(19(14)24)5-4-6-15(17)23/h4-9,23,25H,3H2,1-2H3

InChI Key

SWZNKLXSZNIIDS-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC

Other CAS RN

1055-56-7

synonyms

is(anhydro)aklavinone
dianhydro-aklavinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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